

# An In-Depth Technical Guide to the Hsd17B13 Inhibitor BI-3231

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## Compound of Interest

Compound Name: *Hsd17B13-IN-55*

Cat. No.: *B12367523*

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Disclaimer: The specific compound "**Hsd17B13-IN-55**" is not documented in publicly available scientific literature. This guide focuses on a well-characterized, potent, and selective inhibitor of 17 $\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13), BI-3231, as a representative example for researchers, scientists, and drug development professionals.

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] This has made HSD17B13 an attractive therapeutic target for the treatment of these conditions. BI-3231 is the first potent and selective chemical probe for HSD17B13, enabling further investigation into its biological functions and therapeutic potential.[3]

## Chemical Structure and Properties of BI-3231

BI-3231 is a synthetic small molecule inhibitor of HSD17B13. Its chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	1-((5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)methyl)-3-ethyl-5-methylpyrimidine-2,4(1H,3H)-dione	[4]
Chemical Formula	C <sub>16</sub> H <sub>14</sub> F <sub>2</sub> N <sub>4</sub> O <sub>3</sub> S	[4][5]
Molecular Weight	380.37 g/mol	[4][5]
CAS Number	2894848-07-6	[4]
Appearance	Solid	[5]

## Biological Activity and Selectivity

BI-3231 is a highly potent inhibitor of both human and mouse HSD17B13. It exhibits excellent selectivity over the closely related homolog HSD17B11.[1][5]

Parameter	Species	Value	Reference
IC <sub>50</sub>	Human (hHSD17B13)	1 nM	[5][6]
IC <sub>50</sub>	Mouse (mHSD17B13)	13 nM / 14 nM	[5][6][7]
K <sub>i</sub>	Human (hHSD17B13)	0.7 nM	[7][8]
IC <sub>50</sub> (Selectivity)	Human (hHSD17B11)	>10 µM	[5][8]
Cellular Activity (hHSD17B13)	-	Double-digit nM	[3]

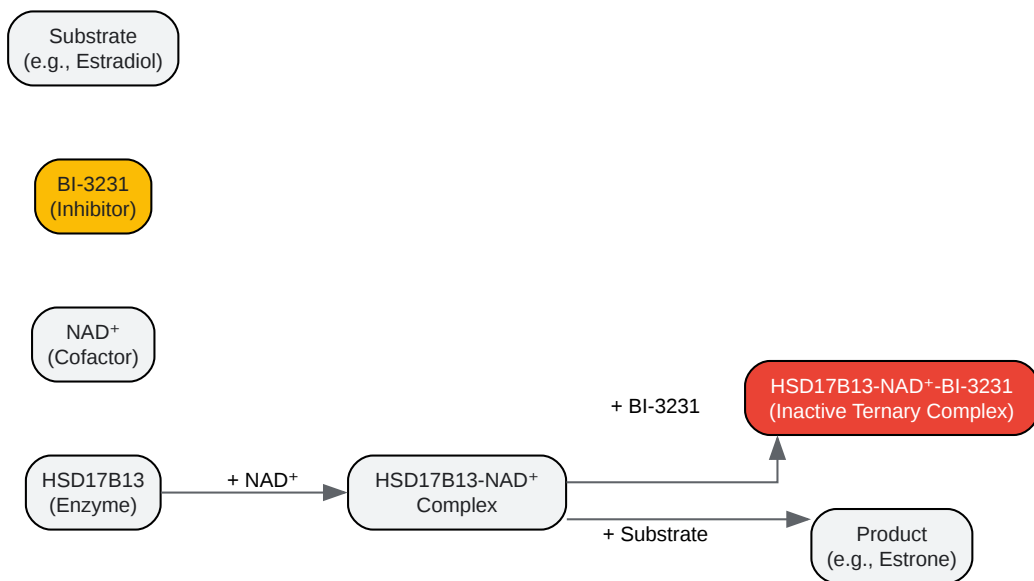
## Mechanism of Action

BI-3231 exhibits an uncompetitive mode of inhibition with respect to the cofactor NAD<sup>+</sup>. [1][3]

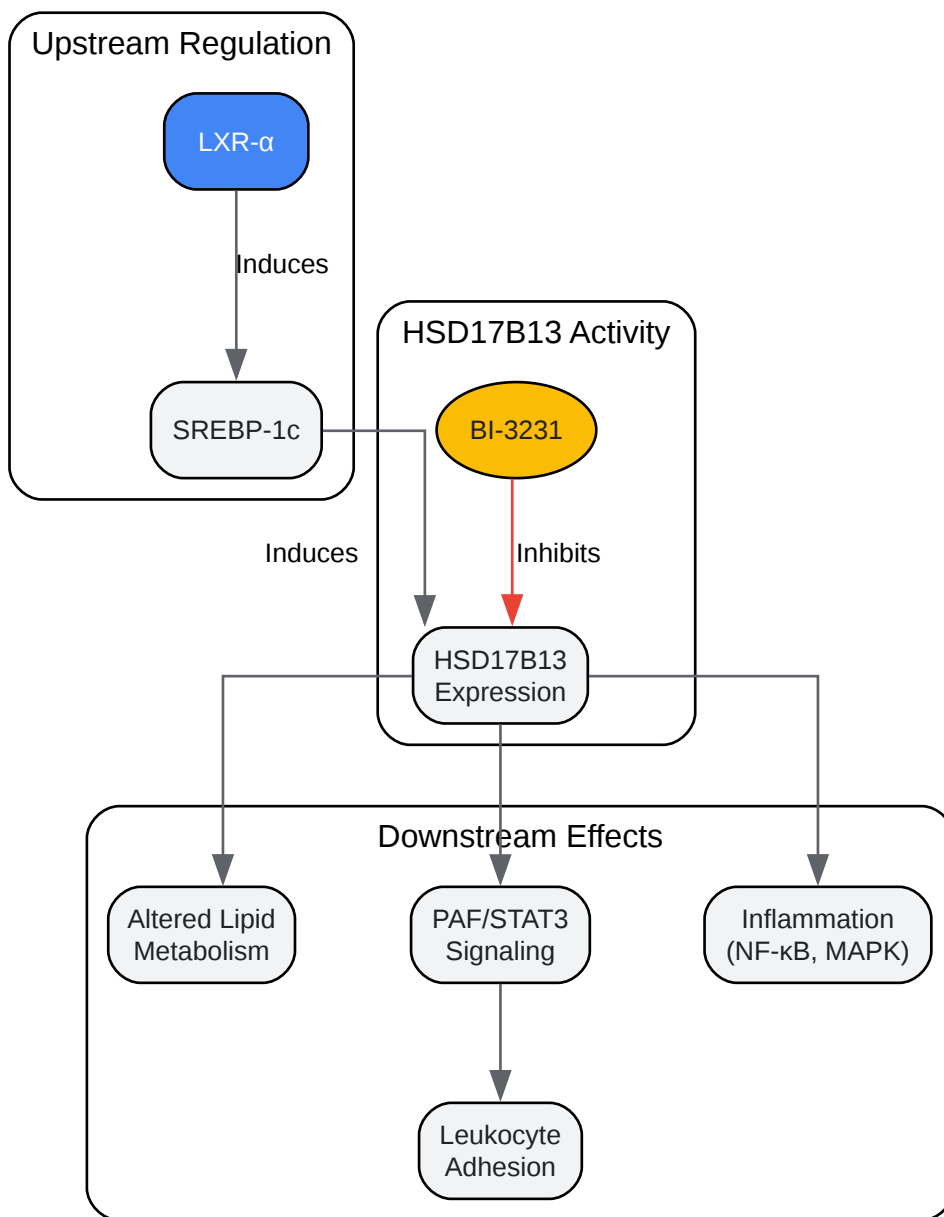
This means that BI-3231 preferentially binds to the HSD17B13 enzyme-NAD<sup>+</sup> complex.

Thermal shift assays have confirmed that the binding of BI-3231 to HSD17B13 is dependent on the presence of NAD<sup>+</sup>. [1][3]

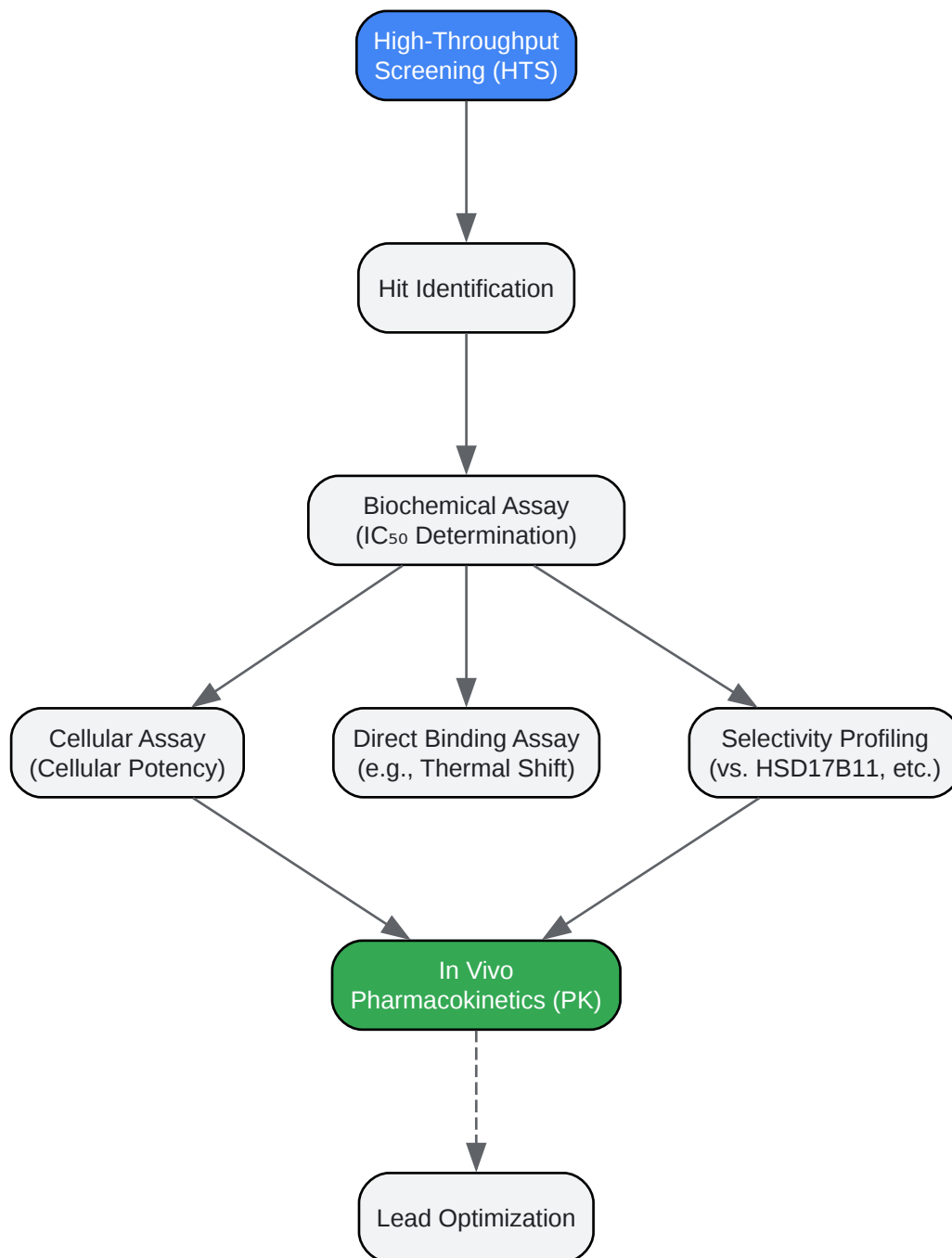
## Mechanism of BI-3231 Inhibition



## HSD17B13 Signaling Context



## HSD17B13 Inhibitor Evaluation Workflow

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